4-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a fluorinated pyridine ring and a morpholine moiety
Preparation Methods
The synthesis of 4-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorinated Pyridine Ring:
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron.
Coupling with Morpholine: The final step involves coupling the fluorinated pyridine-dioxaborolane intermediate with morpholine under suitable conditions, such as using a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis techniques and large-scale reactors.
Chemical Reactions Analysis
4-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like lithium aluminum hydride.
Substitution: The fluorine atom and the dioxaborolane group can participate in substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The dioxaborolane group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The fluorinated pyridine ring and the morpholine moiety can bind to enzymes or receptors, modulating their activity. The dioxaborolane group can participate in covalent bonding with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the morpholine moiety in this compound provides unique properties, such as enhanced binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C15H22BFN2O3 |
---|---|
Molecular Weight |
308.16 g/mol |
IUPAC Name |
4-[5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C15H22BFN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-13(18-10-12(11)17)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3 |
InChI Key |
RJXHHXCPIPZWOA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)N3CCOCC3 |
Origin of Product |
United States |
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